molecular formula C12H11IN4O2 B10910635 N-(2-carbamoylphenyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

N-(2-carbamoylphenyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10910635
M. Wt: 370.15 g/mol
InChI Key: PNEFMERNGUENAV-UHFFFAOYSA-N
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Description

N~3~-[2-(AMINOCARBONYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with an iodine atom, a methyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[2-(AMINOCARBONYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the iodine atom and the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling agent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N~3~-[2-(AMINOCARBONYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles for Substitution: Sodium azide, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N~3~-[2-(AMINOCARBONYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N3-[2-(AMINOCARBONYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~3~-[2-(AMINOCARBONYL)PHENYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but with a chlorine atom instead of iodine.

    N~3~-[2-(AMINOCARBONYL)PHENYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but with a bromine atom instead of iodine.

Uniqueness

The uniqueness of N3-[2-(AMINOCARBONYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly interesting for research and development.

Properties

Molecular Formula

C12H11IN4O2

Molecular Weight

370.15 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-4-iodo-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H11IN4O2/c1-17-6-8(13)10(16-17)12(19)15-9-5-3-2-4-7(9)11(14)18/h2-6H,1H3,(H2,14,18)(H,15,19)

InChI Key

PNEFMERNGUENAV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)N)I

Origin of Product

United States

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